molecular formula C10H8F2O2 B1422214 (E)-methyl 3-(2,5-difluorophenyl)acrylate CAS No. 1007862-01-2

(E)-methyl 3-(2,5-difluorophenyl)acrylate

Cat. No.: B1422214
CAS No.: 1007862-01-2
M. Wt: 198.17 g/mol
InChI Key: UWDJYEPPOANSLI-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 3-(2,5-difluorophenyl)acrylate is an organic compound with the molecular formula C10H8F2O2 It is a derivative of acrylate, featuring a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 3-(2,5-difluorophenyl)acrylate typically involves the esterification of (E)-3-(2,5-difluorophenyl)acrylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (E)-Methyl 3-(2,5-difluorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 3-(2,5-difluorophenyl)acrylic acid.

    Reduction: Formation of (E)-3-(2,5-difluorophenyl)prop-2-en-1-ol.

    Substitution: Formation of various substituted phenyl acrylates depending on the nucleophile used.

Scientific Research Applications

(E)-Methyl 3-(2,5-difluorophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(2,5-difluorophenyl)acrylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

    Methyl 3-phenylacrylate: Lacks the fluorine substituents, resulting in different chemical and biological properties.

    Methyl 3-(4-fluorophenyl)acrylate: Contains a single fluorine atom, which may alter its reactivity and applications.

    Methyl 3-(2,4-difluorophenyl)acrylate: Similar structure but with fluorine atoms at different positions, affecting its chemical behavior.

Uniqueness: (E)-Methyl 3-(2,5-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl (E)-3-(2,5-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDJYEPPOANSLI-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 3-(2,5-difluorophenyl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-methyl 3-(2,5-difluorophenyl)acrylate
Reactant of Route 3
Reactant of Route 3
(E)-methyl 3-(2,5-difluorophenyl)acrylate
Reactant of Route 4
Reactant of Route 4
(E)-methyl 3-(2,5-difluorophenyl)acrylate
Reactant of Route 5
Reactant of Route 5
(E)-methyl 3-(2,5-difluorophenyl)acrylate
Reactant of Route 6
Reactant of Route 6
(E)-methyl 3-(2,5-difluorophenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.